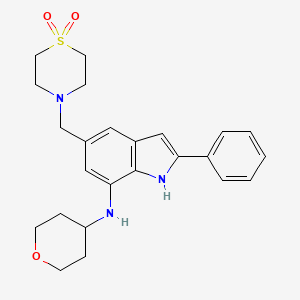

Necrox-7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H29N3O3S |

|---|---|

Molekulargewicht |

439.6 g/mol |

IUPAC-Name |

5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-yl)-2-phenyl-1H-indol-7-amine |

InChI |

InChI=1S/C24H29N3O3S/c28-31(29)12-8-27(9-13-31)17-18-14-20-16-22(19-4-2-1-3-5-19)26-24(20)23(15-18)25-21-6-10-30-11-7-21/h1-5,14-16,21,25-26H,6-13,17H2 |

InChI-Schlüssel |

UZRCNCPUOFYHRB-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Necrox-7: A Technical Guide to its Core Mechanism of Action

Abstract

Necrox-7 is a potent, indole-derived small molecule initially identified as a modulator of necrotic cell death. Extensive research has since elucidated a multi-faceted mechanism of action centered on the mitigation of oxidative stress, preservation of mitochondrial integrity, and modulation of inflammatory signaling. Its primary therapeutic effects stem from its capabilities as a powerful scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), an inhibitor of the mitochondrial permeability transition pore (mPTP), and a suppressor of the release of the pro-inflammatory alarmin, High-Mobility Group Box 1 (HMGB1). Furthermore, recent evidence indicates this compound interferes with regulated cell death pathways, including necroptosis and ferroptosis, and inhibits NADPH oxidase (NOX) activity. This technical guide provides an in-depth review of the molecular mechanisms of this compound, supported by quantitative efficacy data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers.

Core Mechanism of Action: A Multi-Pronged Approach

This compound exerts its protective effects not through a single target but by intervening at critical nodes of interconnected pathological pathways. Its action can be categorized into two primary domains: direct antioxidant activity and modulation of downstream signaling cascades.

Mitigation of Cellular Oxidative Stress

A foundational element of this compound's mechanism is its potent antioxidant capacity, which manifests in two distinct ways:

-

Direct Scavenging of Mitochondrial ROS/RNS: this compound is a highly effective scavenger of free radicals, particularly those generated within the mitochondria, which are central hubs of oxidative stress. It effectively neutralizes both reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to lipids, proteins, and DNA, and attenuating mitochondrial dysfunction. This scavenging activity has been demonstrated in various cell types, including hepatocytes and cardiomyocytes. In cell-free assays, its efficacy against stable radicals like DPPH and ABTS has been quantified.

-

Inhibition of NADPH Oxidase (NOX): Beyond scavenging existing radicals, this compound also suppresses their production by inhibiting NADPH oxidase (NOX), a key enzymatic source of cellular ROS. In lysates of H9c2 cardiomyocytes, this compound was shown to reduce NOX activity by over 50%, indicating an ability to proactively diminish the cellular oxidative burden.

Technical Whitepaper: Necrox-7 as a Potent Inhibitor of High Mobility Group Box 1 (HMGB1) Release

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of Necrox-7, a novel small molecule, and its efficacy as an inhibitor of High Mobility Group Box 1 (HMGB1) release. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols.

Introduction: The Dual Role of HMGB1 in Cellular Homeostasis and Inflammation

High Mobility Group Box 1 (HMGB1) is a highly conserved, non-histone nuclear protein ubiquitously expressed across mammalian cells.[1][2] Within the nucleus, it functions as a critical architectural chromatin-binding factor, bending DNA to facilitate the assembly of protein complexes and regulate gene transcription.[1][2][3] However, upon cellular stress, damage, or activation, HMGB1 can be translocated to the extracellular space, where its function dramatically shifts.

Extracellular HMGB1 acts as a potent Damage-Associated Molecular Pattern (DAMP), a key alarmin that signals cellular demise and triggers an inflammatory response.[1][2][4] It is released through two primary mechanisms:

-

Passive Release: Occurs from necrotic or damaged cells where the plasma membrane is compromised, allowing HMGB1 to leak into the extracellular environment.[1][2][4]

-

Active Secretion: A regulated process in activated immune cells, such as monocytes and macrophages, involving post-translational modifications and vesicular transport.[3][4][5]

Once released, HMGB1 interacts with various cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptors (TLRs), particularly TLR4.[2][4][6][7] This engagement initiates a cascade of pro-inflammatory signaling, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby amplifying the inflammatory response.[6][8][9] Given its central role as a mediator of inflammation, inhibiting the release of HMGB1 has emerged as a promising therapeutic strategy for a range of inflammatory and ischemic conditions.[7][10]

This compound: A Novel Modulator of Necrosis and HMGB1 Release

This compound is a potent small molecule compound, identified as a free radical scavenger and a modulator of necrotic cell death.[9] Its therapeutic potential stems from its ability to prevent the release of HMGB1, particularly in the context of ischemia-reperfusion (I/R) injury, graft-versus-host disease (GVHD), and other inflammatory conditions.[8][9][11] By targeting the upstream mechanisms of HMGB1 release, this compound effectively attenuates the subsequent inflammatory cascade.[6][8]

Mechanism of Action: How this compound Inhibits HMGB1 Release

The inhibitory action of this compound on HMGB1 release is primarily attributed to its ability to suppress two key interconnected signaling pathways: mitochondrial Reactive Oxygen Species (ROS) production and Protein Kinase C (PKC) activation.[8][12]

Oxidative stress is a primary trigger for the translocation of HMGB1 from the nucleus to the cytoplasm, a prerequisite for its secretion.[8] this compound, acting as a potent scavenger of mitochondrial ROS, mitigates this initial trigger.[8][12] Furthermore, the phosphorylation of HMGB1 by PKC is a critical post-translational modification that facilitates its secretion.[8][12] Studies have demonstrated that this compound significantly reduces the levels of phosphorylated PKC in cells stimulated with an oxidative stressor like H₂O₂.[8][12]

By intervening at these two crucial points, this compound effectively halts the mobilization and subsequent release of HMGB1 from the cell.

Caption: this compound inhibits HMGB1 release by suppressing mitochondrial ROS and PKC activation.

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting HMGB1 release and its downstream effects has been quantified in various in vitro and in vivo models. The following tables summarize these key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Stimulus | This compound Concentration | Outcome | Quantitative Result | Reference |

| RAW264.7 Macrophages | H₂O₂ (125 µM) | 20, 40, 80 µM | Inhibition of HMGB1 Secretion | Significant dose-dependent reduction in secreted HMGB1. | [8][12] |

| RAW264.7 Macrophages | H₂O₂ (125 µM) | 80 µM | Reduction of Cytoplasmic HMGB1 | Significant reduction in cytoplasmic HMGB1 levels observed via confocal microscopy. | [8][12] |

| RAW264.7 Macrophages | H₂O₂ | Not specified | Reduction of p-PKC | Significant decrease in phospho-PKC levels compared to H₂O₂-stimulated cells. | [8][12] |

| Alloreactive T cells | Allogeneic stimulation | 0-40 µM | Inhibition of HMGB1 Release | Marked dose-dependent reduction in HMGB1 levels in culture supernatants. | [8] |

| Primary Macrophages | tert-butyl hydroperoxide (tBHP) | Not specified | Prevention of HMGB1 Release | Prevented tBHP-induced HMGB1 release. | [13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | This compound Dosage | Outcome | Quantitative Result | Reference |

| Murine GVHD Model | Allogeneic BMT | 0.1, 0.3 mg/kg | Attenuation of Systemic HMGB1 | Significantly reduced serum HMGB1 levels compared to untreated GVHD mice. | [8] |

| Canine Hepatic I/R Injury | 90-min inflow occlusion | 4.5 mg/kg | Blunted Serum HMGB1 | Significantly blunted the peak serum HMGB1 levels observed 8 hours post-occlusion. | [11] |

| Murine GVHD Model | Allogeneic BMT | 0.1, 0.3 mg/kg | Reduced Pro-inflammatory Cytokines | Significantly lower splenic TNF-α and IL-6 levels compared to untreated recipients. | [8] |

| Apoe knockout mice | Atherosclerosis | Not specified | Reduced Plaque HMGB1 Expression | Reduced expression of HMGB1 and its receptor RAGE in atherosclerotic plaques. | [13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to validate the function of this compound as an HMGB1 inhibitor.

In Vitro HMGB1 Release Assay (RAW264.7 cells)

This protocol describes the induction of HMGB1 release from macrophages using an oxidative stressor and its inhibition by this compound.

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Cells are seeded in appropriate plates. Prior to stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 20, 40, 80 µM) or vehicle control for 30 minutes.[8][12]

-

Stimulation: HMGB1 release is induced by adding a non-toxic dose of H₂O₂ (e.g., 125 µM) to the culture medium.[8][12]

-

Incubation: Cells are incubated for a specified period (e.g., 12-20 hours) to allow for HMGB1 translocation and secretion.[8][12]

-

Sample Collection:

-

Supernatant: Culture medium is collected and centrifuged to remove cellular debris. The supernatant is stored at -80°C for analysis of secreted HMGB1.

-

Cell Lysate: Cells are washed with PBS and lysed to extract cytoplasmic and nuclear proteins for translocation analysis.

-

-

Quantification:

-

ELISA: Secreted HMGB1 in the culture supernatant is quantified using a commercial HMGB1 ELISA kit according to the manufacturer's instructions.

-

Western Blot: Cell lysates are analyzed by Western blotting to detect cytoplasmic HMGB1, nuclear HMGB1, and phosphorylated PKC levels. Actin or other housekeeping proteins are used as loading controls.[8]

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an anti-HMGB1 antibody and a nuclear counterstain (e.g., DAPI). HMGB1 localization is visualized using confocal microscopy to assess its translocation from the nucleus to the cytoplasm.[12]

-

Caption: Workflow for assessing this compound's inhibition of H₂O₂-induced HMGB1 release in vitro.

Murine Model of Graft-versus-Host Disease (GVHD)

This protocol outlines an in vivo model to assess the therapeutic effect of this compound on systemic HMGB1 accumulation.

-

Animal Model: A standard murine major mismatch bone marrow transplantation (BMT) model is used (e.g., C57BL/6 donors into BALB/c recipients).

-

BMT Procedure: Recipient mice receive lethal irradiation, followed by intravenous injection of T-cell-depleted bone marrow and splenocytes from donor mice.

-

This compound Administration: Treatment groups receive intravenous injections of this compound (e.g., 0.1 or 0.3 mg/kg) at specified intervals (e.g., every 2 days) for a set duration (e.g., 2 weeks).[9] The control group receives a vehicle.

-

Monitoring: Mice are monitored daily for survival and clinical signs of GVHD (e.g., weight loss, posture, activity).

-

Sample Collection: At designated time points (e.g., 2 weeks post-BMT), blood samples are collected via cardiac puncture for serum analysis. Tissues such as the spleen and liver are harvested for further analysis.

-

Analysis:

-

Serum HMGB1: Serum levels of HMGB1 are quantified by ELISA or Western blot to assess systemic accumulation.[8]

-

Cytokine Analysis: Splenic tissue lysates are analyzed for the levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or real-time PCR.[8]

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., H&E) to evaluate the severity of GVHD-related tissue damage.

-

Downstream Inflammatory Consequences of HMGB1 Inhibition by this compound

By blocking the release of the upstream alarmin HMGB1, this compound effectively dampens the entire downstream inflammatory cascade. The inhibition of HMGB1 prevents its interaction with TLR4 and RAGE on immune cells, leading to a significant reduction in the production and release of key pro-inflammatory cytokines.[6][8] In vivo studies have confirmed that this compound treatment leads to significantly lower levels of TNF-α and IL-6.[8][9] This suppression of the inflammatory microenvironment is a key contributor to the therapeutic effects observed in models of GVHD, I/R injury, and atherosclerosis.[8][11][13]

References

- 1. Release of chromatin protein HMGB1 by necrotic cells triggers inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of chromatin protein HMGB1 ... | Article | H1 Connect [archive.connect.h1.co]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview on HMGB1 inhibitors as potential therapeutic agents in HMGB1-related pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of HMGB1 improves necrotizing enterocolitis by inhibiting NLRP3 via TLR4 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound reduces necrotic core formation in atherosclerotic plaques of Apoe knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Necrox-7: A Potent Free Radical Scavenger for Mitigating Oxidative Stress-Induced Cellular Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological driver in a multitude of human diseases. Necrox-7, an indole-derived small molecule, has emerged as a promising therapeutic agent owing to its potent free radical scavenging capabilities. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role in mitigating oxidative stress and related cellular damage. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its efficacy, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism, particularly within the mitochondria.[1] While they play a role in cellular signaling at physiological concentrations, their overproduction can lead to oxidative damage to lipids, proteins, and nucleic acids, culminating in cell death and tissue injury.[2] this compound is a cell-permeable antioxidant that has demonstrated significant cytoprotective effects in various models of oxidative stress.[3] Its primary mechanism of action involves the direct scavenging of mitochondrial ROS and RNS, thereby preventing the initiation of downstream pathological cascades.[4][5]

Mechanism of Action

This compound exerts its potent antioxidant effects through a multi-pronged approach, primarily targeting the sources and downstream consequences of oxidative stress.

Mitochondrial ROS/RNS Scavenging

The primary mode of action of this compound is its ability to directly scavenge ROS and RNS at their main site of production, the mitochondria.[4][5] Studies have shown that this compound effectively inhibits the formation of mitochondrial ROS/RNS induced by agents like tert-butyl hydroperoxide (tBHP) and hydrogen peroxide (H₂O₂).[4][5] This direct scavenging activity prevents the initial burst of oxidative stress that can trigger cellular damage.

Inhibition of NADPH Oxidase

Besides its direct scavenging activity, this compound has been shown to inhibit the activity of NADPH oxidase (NOX), a major enzymatic source of extracellular and intracellular ROS.[6] By suppressing NOX activity, this compound further reduces the overall cellular ROS burden. Gene expression profiling has revealed that this compound can modulate the expression of NOX activator genes, such as Ncf1/p47phox and Rac2.[6]

Inhibition of High-Mobility Group Box 1 (HMGB1) Release

Oxidative stress can induce the release of damage-associated molecular patterns (DAMPs), such as High-Mobility Group Box 1 (HMGB1), from necrotic cells.[3] Extracellular HMGB1 can then trigger inflammatory responses by binding to receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][7] this compound has been demonstrated to inhibit the release of HMGB1, thereby dampening the inflammatory cascade associated with oxidative stress-induced cell death.[3][8] The inhibition of HMGB1 release is mediated, at least in part, by the suppression of mitochondrial ROS and the protein kinase C (PKC) pathway.[4]

Modulation of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] The selenoenzyme glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it detoxifies lipid peroxides.[9] Given that this compound is a potent scavenger of lipid-damaging free radicals, it is postulated to interfere with the process of ferroptosis, although direct studies on this compound's effect on GPX4 activity are still emerging.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies, highlighting the potent antioxidant and cytoprotective effects of this compound.

| Parameter | Cell/Animal Model | Inducer of Oxidative Stress | This compound Concentration/Dose | Observed Effect | Reference |

| EC₅₀ for Cardioprotection | H9C2 rat cardiomyocytes | tert-butyl hydroperoxide (tBHP) | 0.057 µM | Prevention of tBHP-induced cell death | [6] |

| NADPH Oxidase Inhibition | H9C2 rat cardiomyocytes | - | Not specified | 53.3% inhibition of NOX activity (p<0.001) | [6] |

| Reduction in Serum ALT | ob/ob mice (NASH model) | Methionine- and choline-deficient diet | 20 mg/kg daily for 4 weeks | Significant decrease compared to vehicle | [4] |

| Reduction in Serum AST | ob/ob mice (NASH model) | Methionine- and choline-deficient diet | 20 mg/kg daily for 4 weeks | Significant decrease compared to vehicle | [4] |

| Inhibition of HMGB1 Release | RAW264.7 macrophages | H₂O₂ | 0-40 µM | Dose-dependent reduction in HMGB1 levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound as a free radical scavenger.

Measurement of Mitochondrial Superoxide (MitoSOX Red Staining)

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal. An increase in red fluorescence is indicative of elevated mitochondrial superoxide levels.[10]

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for a specified pre-incubation time, followed by the addition of an oxidative stress inducer (e.g., H₂O₂).

-

Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Remove the treatment media and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[11][12]

-

Washing: Gently wash the cells three times with warm HBSS or PBS.

-

Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. For microscopy, capture images using a rhodamine filter set. For flow cytometry, detect the signal in the PE channel.[12]

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

Protocol:

-

Cell Culture: Seed cells in a 96-well black plate and allow them to attach.

-

Treatment: Expose cells to this compound and/or an oxidative stress inducer as required.

-

Staining: Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium. Remove the treatment media and incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.[13]

-

Washing: Wash the cells once with PBS.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[14]

Assessment of Cell Viability (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with compounds as described previously.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]

Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and is commonly used as a marker of oxidative damage to lipids. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.[17]

Protocol:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Reaction: Add TBA reagent to the samples and incubate at 95°C for 60 minutes.

-

Extraction: After cooling, extract the MDA-TBA adduct into a solvent like n-butanol.

-

Measurement: Measure the absorbance of the organic phase at 532 nm. The concentration of MDA can be calculated using a standard curve prepared with an MDA standard.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflows of the experimental protocols.

Caption: Signaling pathway of this compound in mitigating oxidative stress.

Caption: General workflows for key experimental assays.

Conclusion

This compound is a potent free radical scavenger with significant therapeutic potential in a wide range of diseases underpinned by oxidative stress. Its ability to directly neutralize mitochondrial ROS/RNS, inhibit major enzymatic sources of ROS like NADPH oxidase, and suppress downstream inflammatory signaling by inhibiting HMGB1 release makes it a multifaceted agent for cytoprotection. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Future research should focus on elucidating its precise interactions with other cellular antioxidant systems, such as the GPX4-mediated ferroptosis pathway, and on translating the promising preclinical findings into clinical applications.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioquochem.com [bioquochem.com]

- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on the Biological Activity of Necrox-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrox-7, an indole-derived small molecule, has emerged as a promising therapeutic agent with potent cytoprotective properties. Primarily recognized as a scavenger of mitochondrial reactive oxygen species (ROS) and an inhibitor of High-Mobility Group Box 1 (HMGB1) protein release, this compound has demonstrated significant efficacy in various preclinical models of inflammatory and ischemic diseases. This technical guide provides a comprehensive overview of the preliminary research findings on this compound's biological activity, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Necrotic cell death, a lytic and pro-inflammatory process, plays a critical role in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and severe inflammatory conditions.[1] Unlike apoptosis, which is a programmed and non-inflammatory form of cell death, necrosis results in the release of intracellular contents, including damage-associated molecular patterns (DAMPs) like HMGB1, which trigger and amplify the inflammatory response.[2][3] this compound has been identified as a novel inhibitor of necrosis, exhibiting protective effects across a range of disease models.[1][4] Its dual action as a mitochondrial ROS scavenger and an HMGB1 inhibitor positions it as a unique candidate for therapeutic intervention in pathologies driven by oxidative stress and inflammation.[5][6]

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the mitigation of oxidative stress and the modulation of inflammatory signaling pathways.

-

Mitochondrial ROS Scavenging: this compound directly targets and neutralizes mitochondrial ROS, which are key mediators of cellular damage and initiators of necrotic cell death.[5][6] By reducing mitochondrial ROS levels, this compound helps to preserve mitochondrial integrity and function, thereby preventing the downstream events that lead to necrosis.[7]

-

Inhibition of HMGB1 Release: A crucial aspect of this compound's anti-inflammatory activity is its ability to inhibit the release of HMGB1, a potent pro-inflammatory cytokine.[2][3][8] HMGB1, when released from necrotic cells, activates immune cells through receptors like Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), perpetuating the inflammatory cascade.[2][8] this compound's inhibition of HMGB1 release is linked to its suppression of the mitochondrial ROS and protein kinase C (PKC) pathways.[2]

-

Modulation of Inflammatory Signaling: By inhibiting HMGB1 release, this compound subsequently downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][8] It also modulates the expression of TLR4 and RAGE, further dampening the inflammatory response.[2][8]

-

Inhibition of NADPH Oxidase: In the context of cardiomyopathy, this compound has been shown to inhibit the activity of NADPH oxidase (NOX), a major source of cellular ROS.[9] This inhibition contributes to the reduction of oxidative stress and the protection of cardiomyocytes from cell death.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound from various preclinical studies.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cardioprotection | H9C2 rat cardiomyocytes | EC50 | 0.057 µM | [9] |

| T-cell Proliferation | Murine splenocytes | Concentration | 0-40 µM | [8] |

| Islet Protection | RINm5F cells, hIAPP+/- mouse islets | Concentration | 0.1-20 µM | [10] |

| Neuroprotection | Cultured rat hippocampal neurons | Concentration | 30 µM | [6][11] |

| In Vivo Study | Animal Model | Dosing Regimen | Observed Effects | Reference |

| Graft-versus-Host Disease (GVHD) | Murine model | 0.1-0.3 mg/kg, IV, every 2 days for 2 weeks | Significantly attenuated GVHD-related mortality and tissue damage. | [8] |

| Nonalcoholic Steatohepatitis (NASH) | ob/ob mice | 20 mg/kg, daily for 4 weeks | Marked decrease in serum AST and ALT; improved hepatic steatosis and lipid peroxidation. | [7][12] |

| Ischemia-Reperfusion Injury | Beagle dogs | 1.5, 4.5, or 13 mg/kg, IV infusion | Attenuated hepatocyte lethality and diminished histopathology in a dose-dependent manner. | [4] |

| Doxorubicin-induced Cardiomyopathy | Rats | Not specified | Significantly reduced plasma levels of CK-MB and LDH. | [9] |

| Seizure-induced Neuroinflammation | Mouse model | 20 mg/kg and 40 mg/kg | Reduced necroptosis marker expression in the hippocampus. | [6] |

Key Experimental Protocols

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of alloreactive T-cells.

-

Cell Isolation: Purify CD4+ T cells from the spleens of C57BL/6 mice.

-

Co-culture Setup: Co-culture the purified CD4+ T cells (1 × 10^5 cells/well) with irradiated (2000 cGy) T-cell-depleted BALB/c splenocytes (stimulators; 2 × 10^5 cells/well) in 96-well plates.

-

Treatment: Treat the co-cultures with or without varying concentrations of this compound.

-

Incubation: Culture the cells for 3-4 days.

-

[3H]Thymidine Incorporation: Add [3H]thymidine to the cultures for the final 13 hours before harvesting.

-

Measurement: Determine the incorporation of [3H]thymidine into the CD4+ T cells using a liquid β-scintillation counter as a measure of cell proliferation.[2]

Measurement of Mitochondrial ROS

This protocol assesses the impact of this compound on mitochondrial ROS production.

-

Cell Culture: Culture RAW264.7 cells.

-

Stimulation: Stimulate the cells with H2O2 to induce mitochondrial ROS production.

-

Staining: Stain the cells with CM-H2DCFDA, a fluorescent probe that detects mitochondrial ROS.

-

Analysis: Measure the fluorescence intensity using a flow cytometer to quantify the levels of mitochondrial ROS.

Western Blot for MLKL Expression

This method is used to determine the effect of this compound on the expression of Mixed Lineage Kinase Domain-like protein (MLKL), a key marker of necroptosis.

-

Sample Preparation: Homogenize hippocampal tissue from control and this compound-treated animals in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MLKL. Use an antibody against a housekeeping protein like GAPDH as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the MLKL expression to the loading control.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: General experimental workflow for evaluating this compound.

Conclusion

The preliminary research on this compound strongly supports its potential as a therapeutic agent for a variety of diseases characterized by necrosis, oxidative stress, and inflammation. Its well-defined mechanism of action, centered on the inhibition of mitochondrial ROS and HMGB1 release, provides a solid rationale for its further development. The quantitative data from both in vitro and in vivo studies demonstrate its potent cytoprotective and anti-inflammatory effects. The experimental protocols and workflows outlined in this guide offer a foundation for future research aimed at further elucidating its therapeutic potential and advancing it towards clinical applications. Continued investigation into the pharmacokinetics, safety profile, and efficacy in additional disease models will be crucial for realizing the full therapeutic promise of this compound.

References

- 1. Generation of small molecules to interfere with regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]

- 4. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]

- 7. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation. | Sigma-Aldrich [sigmaaldrich.com]

The Cytoprotective Mechanisms of Necrox-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrox-7, an indole-derived small molecule, has emerged as a potent cytoprotective agent with significant therapeutic potential across a spectrum of diseases characterized by necrotic cell death and inflammation. This technical guide provides an in-depth analysis of the core mechanisms underlying the cytoprotective effects of this compound. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. The primary mechanism of this compound involves the potent scavenging of mitochondrial reactive oxygen species (ROS) and the inhibition of High-Mobility Group Box 1 (HMGB1) protein release, a critical mediator of inflammation. Through these actions, this compound mitigates cellular damage and inflammatory responses in various pathological conditions, including ischemia-reperfusion injury, graft-versus-host disease (GVHD), and nonalcoholic steatohepatitis. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its cytoprotective effects through a dual mechanism:

-

Mitochondrial ROS Scavenging: this compound is a potent scavenger of mitochondrial reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3] By neutralizing these damaging free radicals at their primary source, this compound prevents downstream oxidative stress, mitochondrial dysfunction, and the initiation of necrotic cell death pathways.[2][4] Specifically, it has been shown to inhibit the formation of mitochondria-specific ROS/RNS in H9C2 cells and hepatocytes.[1][5]

-

Inhibition of HMGB1 Release: A key function of this compound is the inhibition of the release of High-Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule that acts as a potent pro-inflammatory mediator.[1][5][6][7] By preventing the translocation and secretion of HMGB1, this compound effectively dampens the inflammatory cascade that follows cellular injury.[1][6] This inhibition is mediated, at least in part, by suppressing the mitochondrial ROS and protein kinase C (PKC) pathways that lead to HMGB1 secretion.[1]

Quantitative Efficacy Data

The cytoprotective and anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models.

| Model System | Parameter Measured | Treatment | Result | Reference |

| tBHP-treated H9C2 rat cardiomyocytes | Cell Death | This compound | EC50 = 0.057 µM | [3] |

| Allogeneic Mixed Lymphocyte Reaction (MLR) | T cell proliferation | This compound (0-40 µM) | Dose-dependent reduction in proliferation | [1][5] |

| H2O2-stimulated RAW264.7 cells | HMGB1 levels | This compound (0-40 µM) | Dose-dependent reduction in HMGB1 | [5] |

| Murine model of GVHD | Survival | This compound (≥0.1 mg/kg) | 30-60% survival for >50 days | [5] |

| Doxorubicin-induced cardiomyopathy in rats | Plasma CK-MB and LDH | This compound | Significant reduction (p<0.05) | [3] |

| Hepatic Ischemia-Reperfusion in dogs | Serum ALT and AST | This compound (4.5 and 13 mg/kg) | Effective blockade of enzyme elevation | [6] |

| Pilocarpine-induced Status Epilepticus in mice | Hippocampal neuronal death | This compound (20 and 40 mg/kg) | Reduced number of degenerating neurons | [8] |

| Low [Mg2+]o-induced neurotoxicity in vitro | Neuronal Viability | This compound (30 µM) | Significantly blocked neurotoxicity | [8] |

Key Signaling Pathways Modulated by this compound

This compound interfaces with several critical signaling pathways to exert its cytoprotective effects.

References

- 1. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (MIT-001, LC28-0126) | HMGB1 inhibitor, Necrosis inhibitor | Probechem Biochemicals [probechem.com]

- 8. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]

Necrox-7: A Modulator of Necroptosis Pathways - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and neurodegeneration. This has spurred the search for potent inhibitors of this cell death cascade. Necrox-7, an indole-derived small molecule, has been identified as a cytoprotective agent with therapeutic potential in a range of diseases. While not a direct inhibitor of the core necroptosis machinery, this compound modulates this pathway through its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in the modulation of necroptosis, and detailed experimental protocols for its study.

Introduction to Necroptosis

Necroptosis is a programmed form of necrosis that is typically activated when apoptosis is inhibited. It is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response. The core signaling pathway of necroptosis involves a series of protein-protein interactions and post-translational modifications, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2]

Upon induction by stimuli such as tumor necrosis factor (TNF), the formation of a protein complex known as the necrosome, composed of activated RIPK1 and RIPK3, is initiated.[3] This leads to the phosphorylation and activation of MLKL.[4][5] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[4][6]

This compound: Mechanism of Action

This compound is primarily recognized for its potent cytoprotective effects, which are attributed to two main mechanisms:

-

Reactive Oxygen Species (ROS) Scavenging: this compound is a powerful scavenger of mitochondrial ROS and reactive nitrogen species (RNS).[7][8] Oxidative stress is a known trigger and amplifier of necroptosis. By reducing cellular ROS levels, this compound can mitigate the upstream signals that lead to the activation of the necroptotic pathway.

-

Inhibition of HMGB1 Release: this compound inhibits the release of High-Mobility Group Box 1 (HMGB1), a key DAMP.[9] Extracellular HMGB1 acts as a pro-inflammatory cytokine, further propagating tissue damage and cell death. By blocking its release, this compound dampens the inflammatory sequelae of necrosis.[10]

While direct interaction with the core necroptosis machinery (RIPK1, RIPK3, MLKL) has not been demonstrated, the downstream effects of ROS reduction and HMGB1 inhibition can indirectly suppress necroptosis. For instance, by reducing inflammation, this compound can lower the levels of necroptosis-inducing cytokines like TNF.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro and in vivo studies.

| Parameter | Cell Line/Model | Value | Reference |

| EC50 (Cell Viability) | H9C2 rat cardiomyocytes (tert-butyl hydroperoxide-induced death) | 0.057 µM | [10] |

| NADPH Oxidase Inhibition | Biochemical assay | 53.3% inhibition | [10] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Doxorubicin-induced cardiomyopathy in rats | Not specified | Significantly reduced plasma levels of creatine kinase (CK-MB) and lactate dehydrogenase (LDH) | [10] |

| Graft-versus-Host Disease (GVHD) in mice | 0.03, 0.1, and 0.3 mg/kg IV, bi-daily for 2 weeks | Significantly attenuated GVHD-related mortality and inhibited severe tissue damage. Prolonged survival at doses ≥0.1 mg/kg. | [7][9] |

| Nonalcoholic steatohepatitis (NASH) in ob/ob mice | 20 mg/kg daily for 4 weeks | Marked decrease in serum aspartate aminotransferase and alanine transaminase; improved hepatic steatosis and lipid peroxidation. | [8] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The Necroptosis Signaling Pathway

The following diagram illustrates the canonical necroptosis pathway, which is initiated by TNF signaling and culminates in MLKL-mediated plasma membrane disruption.

Caption: The canonical TNF-induced necroptosis signaling cascade.

Mechanism of Action of this compound

This compound primarily acts on upstream events that can trigger necroptosis, namely oxidative stress and inflammation.

References

- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of the Indole-Derived NecroX-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

NecroX-7, a novel indole-derived compound, has demonstrated significant antioxidant properties, positioning it as a promising therapeutic agent for conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and ischemia-reperfusion injury. This compound has emerged as a potent antioxidant with a multi-faceted mechanism of action. It not only directly scavenges harmful free radicals but also modulates critical cellular signaling pathways to bolster endogenous antioxidant defenses. This guide delves into the scientific evidence supporting the antioxidant efficacy of this compound.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through several key mechanisms:

-

Mitochondrial ROS/RNS Scavenging: this compound is a potent scavenger of mitochondrial reactive oxygen and nitrogen species (ROS/RNS), which are major contributors to cellular oxidative damage. By neutralizing these reactive species at their primary site of production, this compound helps to preserve mitochondrial function and prevent the initiation of apoptotic and necrotic cell death pathways.

-

Inhibition of Lipid Peroxidation: The compound effectively inhibits lipid peroxidation, a destructive chain reaction that damages cellular membranes and generates cytotoxic byproducts like malondialdehyde (MDA). This action helps to maintain cellular integrity and function.

-

Modulation of NADPH Oxidase: this compound has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.

-

Activation of the Nrf2/HO-1 Signaling Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of downstream antioxidant enzymes, including Heme Oxygenase-1 (HO-1).

-

Regulation of the Protein Kinase C (PKC) Pathway: this compound has been observed to influence the PKC signaling pathway, which is involved in a variety of cellular processes, including those related to oxidative stress.

Quantitative Data on Antioxidant Efficacy

The antioxidant properties of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

| Assay | Model System | Key Findings | Reference |

| Cell Viability (tBHP-induced stress) | H9C2 rat cardiomyocytes | EC50 = 0.057 µM | [1] |

| NADPH Oxidase Activity | In vitro biochemical assay | 53.3% inhibition | [1] |

| Mitochondrial ROS/RNS Reduction | Primary hepatocytes | Significant inhibition of tert-butylhydroperoxide- and H2O2-induced ROS/RNS | [2] |

| Lipid Peroxidation | ob/ob mice with NASH | Significant improvement in hepatic lipid peroxidation | [2] |

EC50: Half-maximal effective concentration; tBHP: tert-butyl hydroperoxide; NASH: Nonalcoholic steatohepatitis.

Key Signaling Pathways

The antioxidant activity of this compound is intrinsically linked to its ability to modulate key cellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this compound is proposed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).

PKC Signaling Pathway and HMGB1 Release

This compound has been shown to suppress the phosphorylation of Protein Kinase C (PKC) in response to oxidative stress. This inhibition is significant as activated PKC can contribute to the release of High Mobility Group Box 1 (HMGB1), a pro-inflammatory cytokine. By inhibiting the mitochondrial ROS-PKC axis, this compound reduces HMGB1 secretion, thereby mitigating inflammation associated with oxidative damage.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular Antioxidant Activity Assay (CAA)

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidant.

-

Cell Culture: Plate HepG2 cells in a 96-well microplate at a density that will achieve 80-90% confluency on the day of the experiment.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

-

Treatment with this compound: Remove the DCFH-DA solution and wash the cells with PBS. Add varying concentrations of this compound in serum-free medium to the wells and incubate for 1 hour at 37°C.

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of antioxidant activity is calculated as: (1 - (AUC_sample / AUC_control)) * 100.

Lipid Peroxidation (MDA) Assay

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.

-

Sample Preparation: Homogenize tissue samples or lyse cultured cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Reaction with TBA: Add 1% TBA in 50 mM NaOH and 2.8% trichloroacetic acid to the sample.

-

Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

-

Extraction: After cooling, add n-butanol and vortex to extract the MDA-TBA adduct.

-

Spectrophotometric Measurement: Centrifuge the samples and measure the absorbance of the butanol layer at 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

DPPH Radical Scavenging Assay

This cell-free assay measures the ability of an antioxidant to directly scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add varying concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the antioxidant properties of a compound like this compound.

Conclusion

This compound is a promising antioxidant compound with a robust and multi-pronged mechanism of action. Its ability to directly scavenge mitochondrial ROS, inhibit lipid peroxidation, and modulate key antioxidant signaling pathways like Nrf2/HO-1 underscores its therapeutic potential for a wide range of diseases underpinned by oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel antioxidant therapy. Further investigations, including clinical trials, are warranted to fully elucidate its efficacy and safety in human subjects.

References

- 1. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

Necrox-7: A Deep Dive into its Therapeutic Potential for Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ischemia-reperfusion injury (IRI) remains a significant clinical challenge, contributing to morbidity and mortality in a range of conditions, including organ transplantation, stroke, and myocardial infarction. The paradoxical damage inflicted upon reperfusion of ischemic tissue is a complex interplay of oxidative stress, inflammation, and regulated cell death pathways. Emerging as a promising therapeutic candidate, Necrox-7, a novel necrosis inhibitor, has demonstrated considerable potential in mitigating the deleterious effects of IRI across various preclinical models. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic promise of this compound in the context of ischemia-reperfusion injury.

Core Mechanism of Action: Targeting Mitochondrial Dysfunction and Inflammation

This compound exerts its protective effects through a multi-pronged mechanism centered on the preservation of mitochondrial integrity and the attenuation of downstream inflammatory cascades. Its primary mode of action involves the scavenging of mitochondrial reactive oxygen species (ROS), a key trigger of cell death in IRI. By accumulating in the mitochondria, this compound effectively neutralizes the burst of ROS that occurs upon reoxygenation, thereby preventing oxidative damage to mitochondrial components.

A critical consequence of mitochondrial ROS production and calcium overload in IRI is the opening of the mitochondrial permeability transition pore (mPTP). This compound has been shown to inhibit mPTP opening, a pivotal event that leads to the collapse of the mitochondrial membrane potential, ATP depletion, and the release of pro-apoptotic factors.[1][2] This action preserves mitochondrial function and prevents the initiation of the intrinsic cell death pathway.

Furthermore, this compound modulates the inflammatory response associated with IRI. It has been shown to suppress the release of the pro-inflammatory alarmin, High-Mobility Group Box 1 (HMGB1), a key mediator of sterile inflammation.[3][4][5] By inhibiting HMGB1 release, this compound dampens the subsequent inflammatory cascade, reducing the infiltration of immune cells and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

Preclinical Efficacy of this compound in Ischemia-Reperfusion Injury

The therapeutic potential of this compound has been evaluated in various preclinical models of IRI, consistently demonstrating significant organ protection. The following tables summarize the key quantitative findings from these studies.

Renal Ischemia-Reperfusion Injury

| Parameter | Control (IRI + Saline/Vehicle) | This compound Treated (IRI) | Organism | Key Findings | Reference |

| Serum Creatinine (mg/dL) | 2.35 ± 0.42 | 1.36 ± 0.11 | Rat | Significantly decreased serum creatinine, indicating improved renal function. | [3] |

| 8-OHdG-positive cells | Markedly elevated | Significantly attenuated | Rat | Reduced oxidative DNA damage in renal tubules. | [3] |

| HMGB1 expression | Markedly elevated | Significantly attenuated | Rat | Decreased expression of a key pro-inflammatory mediator. | [3] |

| MCP-1 (fold change) | 7.23 ± 0.54 | 1.73 ± 0.42 | Rat | Significant reduction in a key chemokine involved in macrophage recruitment. | [3] |

| TNF-α (fold change) | 3.72 ± 0.37 | 0.79 ± 0.59 | Rat | Significant reduction in a major pro-inflammatory cytokine. | [3] |

| IL-1β (fold change) | 2.43 ± 0.41 | 0.50 ± 0.36 | Rat | Significant reduction in a key pro-inflammatory cytokine. | [3] |

| BUN | Significantly elevated | Significantly lower | Mouse | Improved renal function as indicated by lower Blood Urea Nitrogen levels. | [6] |

| Serum Creatinine | Significantly elevated | Significantly lower | Mouse | Corroborates improved renal function. | [6] |

| Tubular Necrosis | Severe | Significantly reduced | Mouse | Histological evidence of preserved renal architecture. | [6] |

Myocardial Ischemia-Reperfusion Injury

| Parameter | Control (IRI) | This compound Treated (IRI) | Organism | Key Findings | Reference |

| Myocardial Necrotic Area (%) | 17.7 ± 3.9 | 7.3 ± 2.8 | Rat | Markedly reduced infarct size compared to control and other treatments (e.g., Cyclosporine A). | [1] |

| Fibrotic Area | Markedly elevated | Significantly reduced | Rat | Attenuated adverse cardiac remodeling post-IRI. | [1] |

| Systolic Function | Impaired | Preserved | Rat | Maintained cardiac contractile function. | [1] |

Hepatic Ischemia-Reperfusion Injury

| Parameter | Control (IRI) | This compound Treated (IRI) | Organism | Key Findings | Reference |

| ALT (IU/L) | 868.3 ± 337.4 | 274.3 ± 72.6 | Beagle Dog | Significantly reduced levels of a key liver damage marker. | [4] |

| AST (IU/L) | 1024.7 ± 246.5 | 505.3 ± 66.7 | Beagle Dog | Significant reduction in another critical liver enzyme indicating cellular damage. | [4] |

| LDH (IU/L) | 962.7 ± 226.2 | 552.7 ± 62.4 | Beagle Dog | Reduced lactate dehydrogenase levels, indicative of less cell lysis. | [4] |

| HMGB1 (plasma) | Markedly elevated | Significantly lower | Beagle Dog | Systemic reduction of a key inflammatory trigger. | [4][5] |

| Liver Necrosis | Marked necrosis and inflammatory infiltrates | Little evidence of IR injury | Beagle Dog | Histological confirmation of hepatoprotection. | [4] |

Signaling Pathways Modulated by this compound in IRI

The protective effects of this compound are mediated through its influence on key signaling cascades implicated in ischemia-reperfusion injury. The following diagram illustrates the proposed mechanism of action.

References

- 1. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of a Novel Necrosis Inhibitor, 7-Amino-Indole, in Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial Effects of Necrosis Modulator, Indole Derivative this compound, on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of necrosis modulator this compound on hepatic ischemia-reperfusion injury in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Ischemia-Reperfusion Renal Injury. - ATC Abstracts [atcmeetingabstracts.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Necrox-7 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necrox-7 is a small molecule inhibitor of necroptosis, a form of regulated necrotic cell death. It also functions as a potent free radical scavenger and an inhibitor of High Mobility Group Box 1 (HMGB1) protein release.[1][2][3] Due to its protective effects against cellular necrosis and inflammation, this compound has been investigated in various preclinical mouse models for conditions such as graft-versus-host disease (GVHD), nonalcoholic steatohepatitis (NASH), ischemia-reperfusion injury, and neurodegenerative diseases.[1][4][5][6] These notes provide a comprehensive guide to the in vivo administration of this compound in mouse models, including its mechanism of action, dosing information, and detailed experimental protocols.

Mechanism of Action

Necroptosis is a regulated cell death pathway initiated by stimuli such as TNF-α. It is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[7][8][9] This complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the executioner of necroptosis.[6][7][10] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[7][10]

This compound primarily functions by inhibiting the necroptotic pathway.[5][6] While its precise interaction is complex, it is understood to interfere with RIPK1-dependent signaling.[8][11] Additionally, this compound has demonstrated protective effects by scavenging mitochondrial reactive oxygen species (ROS) and inhibiting the activity of NADPH oxidase (NOX), a key source of cellular oxidative stress.[5][12] It also blocks the release of the damage-associated molecular pattern (DAMP) protein HMGB1, which is a potent mediator of inflammation.[1][2][13]

Dosing and Administration Summary

The dosage, route, and frequency of this compound administration can vary significantly depending on the mouse model and the therapeutic window being investigated. Below is a summary of protocols reported in the literature.

| Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Vehicle Reference | Citation(s) |

| Graft-vs-Host Disease (GVHD) | 0.1 - 0.3 | Intravenous (i.v.) | Every 2 days from day -1 to day 14 post-BMT | PBS | [1] |

| Nonalcoholic Steatohepatitis | 20 | Not specified | Daily for 4 weeks | Not specified | [4] |

| Acute Seizures (TLE model) | 20 - 40 | Not specified | Daily for 7 days post-seizure induction | Not specified | |

| Chemotherapy-induced Mucositis | 3 - 30 | Intraperitoneal (i.p.) | Every other day during the treatment cycle | Not specified | [14] |

| Chemotherapy/TBI-induced Mucositis | 30 | Intravenous (i.v.) | Once daily for 5 days | PBS | [14] |

| Ischemia-Reperfusion (Dog model) | 1.5 - 13 | Intravenous (i.v.) | Single infusion prior to occlusion | Not specified | [13] |

Detailed Experimental Protocols

4.1. Materials

-

This compound compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-Buffered Saline (PBS) or 0.9% Saline, sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile insulin syringes (for i.p. injection) or tuberculin syringes with appropriate gauge needles (for i.v. injection)

-

Mouse restraints as required by institutional guidelines

4.2. Preparation of this compound Stock Solution

This compound is reported to be soluble in DMSO and insoluble in water and ethanol.[3] Therefore, a stock solution in DMSO is required before further dilution for in vivo use.

-

Calculate the required amount: Determine the mass of this compound needed to make a concentrated stock solution (e.g., 10 mg/mL or 10 mM).

-

Dissolution: Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile tube.

-

Vortex: Vortex thoroughly until the powder is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

4.3. Preparation of Working Solution for Injection

The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of <5% DMSO is generally considered safe for mice.

-

Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate Dilution: Based on the desired final dose (e.g., 20 mg/kg) and the average weight of the mice (e.g., 25 g), calculate the volume of stock solution needed per mouse.

-

Example for a 20 mg/kg dose in a 25 g mouse:

-

Dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg

-

Volume of 10 mg/mL stock = 0.5 mg / 10 mg/mL = 0.05 mL (50 µL)

-

-

-

Dilute with Vehicle: For a typical injection volume of 100-200 µL, dilute the calculated stock volume with sterile PBS or saline.

-

Example: To achieve a final injection volume of 100 µL, add 50 µL of sterile PBS to the 50 µL of this compound stock. This results in a final DMSO concentration of 50%, which is high. It is preferable to make a more dilute working solution.

-

Better Practice: Prepare a batch of working solution. If 10 mice need 0.5 mg each, you need 5 mg total. Take 500 µL of 10 mg/mL stock and dilute it into 9.5 mL of PBS. The final concentration is 0.5 mg/mL in 5% DMSO. Each 25g mouse would receive a 200 µL injection (0.1 mg / 0.5 mg/mL = 0.2 mL).

-

-

Vortex: Gently vortex the working solution to ensure it is thoroughly mixed. Prepare fresh on the day of injection.

4.4. Administration Protocol

4.4.1. Intraperitoneal (i.p.) Injection

-

Animal Restraint: Properly restrain the mouse according to IACUC-approved protocols.

-

Injection Site: Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection: Using an appropriate gauge needle (e.g., 27-30G), insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid or blood is drawn, confirming you are in the peritoneal cavity.

-

Deliver Dose: Slowly inject the calculated volume of the this compound working solution.

-

Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

4.4.2. Intravenous (i.v.) Injection (Tail Vein)

This procedure requires more technical skill and proper animal warming to dilate the tail veins.

-

Animal Restraint and Warming: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water bath to make the lateral tail veins more visible.

-

Prepare Syringe: Load the syringe with the this compound working solution, ensuring there are no air bubbles.

-

Injection: Swab the tail with an alcohol pad. Using a small gauge needle (e.g., 28-30G), insert the needle bevel-up into one of the lateral tail veins.

-

Deliver Dose: A successful injection will show no blebbing or resistance. Slowly administer the full volume.

-

Withdraw and Monitor: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor its condition.

Example Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in a disease model.

References

- 1. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Free Radical Scavenger this compound Attenuates Acute Graft-versus-Host Disease via Reciprocal Regulation of Th1/Regulatory T Cells and Inhibition of HMGB1 Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. The indole derivative this compound improves nonalcoholic steatohepatitis in ob/ob mice through suppression of mitochondrial ROS/RNS and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of small molecules to interfere with regulated necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alleviation of hippocampal necroptosis and neuroinflammation by this compound treatment after acute seizures [frontiersin.org]

- 7. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Necroptosis: a crucial pathogenic mediator of human disease [insight.jci.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound prevents oxidative stress-induced cardiomyopathy by inhibition of NADPH oxidase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A New Chemical Compound, this compound, Acts as a Necrosis Modulator by Inhibiting High-Mobility Group Box 1 Protein Release During Massive Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Optimal Concentration of Necrox-7 for Treating H9C2 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of Necrox-7, a potent necrosis inhibitor, for treating H9C2 rat cardiomyoblasts. This document includes detailed protocols for inducing cellular injury, applying this compound treatment, and assessing its protective effects through various assays.

Introduction

This compound is a novel small molecule that has demonstrated significant protective effects against necrotic cell death in various cell types, including the H9C2 cardiomyocyte cell line. Its primary mechanism of action involves the inhibition of mitochondrial reactive oxygen species (ROS) generation and the modulation of stress-activated signaling pathways. Determining the optimal concentration of this compound is critical for maximizing its therapeutic potential in in vitro models of cardiac injury.

Data Presentation: Efficacy of this compound in H9C2 Cells

The following table summarizes the effective concentrations of this compound and related compounds in H9C2 cells under different stress conditions, as reported in the literature.

| Stressor | Compound | Concentration | Observed Effect | Citation |

| tert-butyl hydroperoxide (tBHP) | This compound | EC50 = 0.057 µM | Prevention of tBHP-induced cell death | |

| Lipopolysaccharide (LPS) | Necrox-5 | 10 µM | Attenuation of inflammatory response | |

| Hypoxia/Reoxygenation (H/R) | This compound | Not explicitly defined in dose-response studies | Protection against necrosis | [1] |

Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments with this compound in H9C2 cells for most applications. The EC50 value of 0.057 µM for tBHP-induced injury provides a valuable reference point for oxidative stress models.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Oxidative Stress with tert-butyl hydroperoxide (tBHP) and this compound Treatment

This protocol describes how to induce oxidative stress in H9C2 cells using tBHP and assess the protective effects of this compound.

Materials:

-

H9C2 cells

-